ms2i6A

Übersicht

Beschreibung

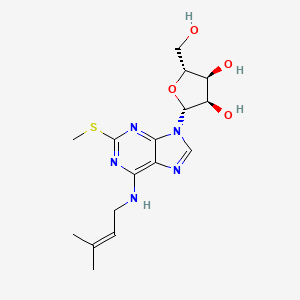

2-Methylthio-N6-isopentenyladenosine (ms2i6A) is a hypermodified base found at tRNA position 37, existing in both prokaryotes and eukaryotes . It is traditionally identified by separating and digesting each tRNA from total RNA using RNA mass spectrometry .

Synthesis Analysis

A new efficient route of i6A and this compound synthesis has been proposed, which is especially useful for the preparation of i6A-containing oligoribonucleotides .Molecular Structure Analysis

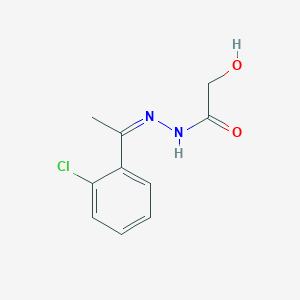

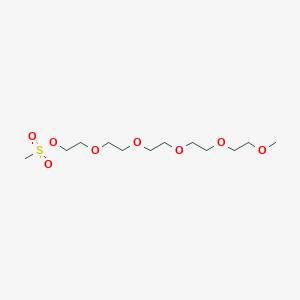

The molecular formula of 2-Methylthio-N6-isopentenyladenosine is C16H23N5O4S . It is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta (2)-isopentenyl group .Chemical Reactions Analysis

The modification of this compound is conservative and may not exist in other RNAs . The chemoselectivity between the methylthio group and oxaziridine group allows this compound to be bio-orthogonally tagged with an azide group without interference of canonical nucleotides .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylthio-N6-isopentenyladenosine can be found in databases like PubChem . It is functionally related to adenosine .Wissenschaftliche Forschungsanwendungen

RNA-Modifikation und -Regulation

“ms2i6A” ist eine chemische Modifikation in RNAs, die eine entscheidende Rolle bei der Diversifizierung ihrer Strukturen und der Regulation zahlreicher biochemischer Prozesse spielt . Es handelt sich um eine hydrophobe Prenyl-Modifikation, die in verschiedenen RNAs entdeckt wurde . Prenylgruppen dienen als Vorläufer für Terpene und viele andere biologische Moleküle .

Molekulare Verfolgung

Die einzigartige Reaktivität der Prenylgruppe in „this compound“ kann genutzt werden, um Fluoreszenzfunktionalitäten in RNAs für die molekulare Verfolgung einzubauen . Dies bietet ein neuartiges Toolkit für die chemische Biologie .

Iod-vermittelte Cyclisierung und Reverse Transkription (IMCRT)

Die iod-vermittelten Cyclisierungsreaktionen der Prenylgruppe erfolgen schnell und wandeln „this compound“ von einem Wasserstoffbrücken-Akzeptor zu einem Donor um . Basierend auf dieser Reaktivität wurde eine Methode zur Iod-vermittelten Cyclisierung und Reverse Transkription (IMCRT) tRNA-seq entwickelt .

Profiling von tRNAs

Die IMCRT tRNA-seq-Methode kann alle neun endogenen tRNAs, die „this compound“-Residuen enthalten, in Saccharomyces cerevisiae mit einzelner Basenauflösung profilieren . Diese Methode ermöglicht nicht nur die semiquantitative Bestimmung der „this compound“-Spiegel in tRNAs, sondern bietet auch das Potenzial für den transkriptomweiten Nachweis und die Analyse verschiedener RNA-Spezies, die „this compound“-Modifikationen enthalten .

Studie zur Stressantwort

Unter Stressbedingungen wurde ein Rückgang der „this compound“-Spiegel in Sprosshefe beobachtet, begleitet von einem signifikanten Rückgang der Mutationsrate an Position A37 . Dies deutet darauf hin, dass „this compound“ als Marker für die Untersuchung von Stressantworten in Organismen verwendet werden könnte .

Transkriptomweite Kartierung

Die transkriptomweite Kartierung von „this compound“, einem gängigen „i6A“-Analogon, wurde durch chemoselektive Biokonjugation der Methylthiogruppe erreicht . Dies eröffnet neue Möglichkeiten für eine bessere Profilbildung dieser Modifikationen .

Wirkmechanismus

Target of Action

The primary target of ms2i6A, also known as 2-Mtia or 2-Methylthio-N-6-isopentenyladenosine, is transfer RNAs (tRNAs) . Specifically, it modifies the adenosine at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is evolutionarily conserved and plays a crucial role in efficient mitochondrial translation and energy metabolism in mammals .

Mode of Action

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation .

Biochemical Pathways

The this compound modification is part of the broader biochemical pathway of post-transcriptional modifications that tRNAs undergo . These modifications, particularly at positions 34 and 37 near the anticodon region, are crucial for promoting efficient protein translation .

Result of Action

The this compound modification has a profound impact on both molecular and physiological functions . It regulates efficient mitochondrial translation and energy metabolism in mammals . In the context of glioma-initiating cells, the this compound conversion mediated by CDK5RAP1 is required to sustain related traits, including self-renewal capacity, undifferentiated state, and tumorigenic potential .

Action Environment

The activity of CDK5RAP1, the enzyme responsible for the this compound modification, is influenced by environmental factors such as oxygen concentration . In hypoxic conditions, such as those found in the tumor core, CDK5RAP1 activity is elevated, contributing to the maintenance of glioma-initiating cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to 2-Methylthio-N-6-isopentenyladenosine (ms2i6A) at position A37 of four mitochondrial DNA-encoded tRNAs . This modification regulates efficient mitochondrial translation and energy metabolism in mammals .

Cellular Effects

The presence of 2-Methylthio-N-6-isopentenyladenosine (this compound) in tRNAs has a profound impact on cellular function. It facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation . This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Methylthio-N-6-isopentenyladenosine (this compound) involves its interaction with the enzyme Cdk5rap1. This enzyme performs thiomethylation, forming this compound from i6A in a first turnover . The modification exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the modification is crucial for efficient mitochondrial translation and energy metabolism , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

2-Methylthio-N-6-isopentenyladenosine (this compound) is involved in the metabolic pathway of tRNA modification. The enzyme Cdk5rap1 converts i6A to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is crucial for the regulation of efficient mitochondrial translation and energy metabolism .

Subcellular Localization

Immunocytochemistry analysis has shown the predominant localization of 2-Methylthio-N-6-isopentenyladenosine (this compound) in mitochondria and co-localization with the mitochondrial elongation factor Tu . This suggests that this compound is a mitochondrial tRNA-specific modification and is absent from nuclear-encoded RNA species .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQXUWKZDSEQRR-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943113 | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-00-1 | |

| Record name | 2-Methylthio-N6-isopentenyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-N-6-isopentenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthio-N6-(delta2-isopentenyl)adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

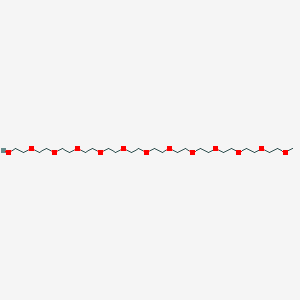

![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)